N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide
Description
This compound (ID: G193-0152; molecular formula: C₁₉H₁₅FN₆OS; molecular weight: 420.49 g/mol) features a hybrid heterocyclic scaffold comprising a 1,2,4-thiadiazole core fused with a 1,2,3-triazole ring substituted at position 4 with a 2-fluorophenyl group and at position 5 with a methyl group. The thiadiazole moiety is further functionalized with a 2-methoxybenzamide group via an amide linkage .
Properties
IUPAC Name |
N-[3-[1-(2-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2S/c1-11-16(23-25-26(11)14-9-5-4-8-13(14)20)17-21-19(29-24-17)22-18(27)12-7-3-6-10-15(12)28-2/h3-10H,1-2H3,(H,21,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDGXUWSWCMOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C3=NSC(=N3)NC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a thiosemicarbazide with a suitable electrophile.
Coupling Reactions: The triazole and thiadiazole intermediates are then coupled with a 2-methoxybenzamide derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
The compound's biological activities can be categorized into several key areas:
Anticancer Activity
Research has demonstrated that triazole derivatives exhibit significant anticancer properties. A study evaluating various 1,2,3-triazole derivatives found that compounds with thiadiazole rings showed moderate to potent activity against cancer cell lines. For instance:
| Compound | Cancer Type | Cell Line | Log GI50 |
|---|---|---|---|
| 25 | Colon | KM12 | -5.43 |
| 25 | Melanoma | SK-MEL-5 | -5.55 |
| 25 | Breast | MDA-MB-468 | -5.70 |
The presence of both triazole and thiadiazole moieties was essential for enhancing the anticancer activity against various tumor cell lines .
Antimicrobial Activity
The structural features of N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide suggest potential antimicrobial properties. Studies on related thiadiazole derivatives have shown promising results against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8 | Staphylococcus aureus | Low concentration |
| 8 | Escherichia coli | Moderate effectiveness |
These findings indicate that derivatives containing thiadiazole structures can disrupt microbial cell membranes, leading to antimicrobial effects .
Anti-inflammatory Activity
Thiadiazole compounds have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may have therapeutic potential in treating inflammatory diseases .
Case Studies
Several studies have evaluated the biological activity of related compounds within the same structural class:
Case Study 1: Anticancer Screening
A comprehensive screening of triazole derivatives by the National Cancer Institute (NCI) revealed that certain compounds demonstrated significant cytotoxicity across a range of cancer cell lines. The study highlighted that compounds with both triazole and thiadiazole rings were particularly effective against melanoma and breast cancer cell lines .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, several thiadiazole derivatives were tested against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could effectively inhibit bacterial growth at low concentrations .
Mechanism of Action
The mechanism of action of N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
- Methoxy groups (e.g., in G193-0642) improve solubility but may reduce membrane permeability compared to methyl or halogen substituents .
- Molecular Weight : Compounds with methoxy substitutions (e.g., G193-0642) exhibit higher molecular weights (~452 g/mol), approaching the upper limit for Lipinski’s Rule of Five, which could impact bioavailability .
Biological Activity
N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazole ring linked to a thiadiazole moiety .
- A methoxybenzamide group that enhances its solubility and biological interactions.
- A fluorophenyl substituent , which is known to influence pharmacological properties.
The molecular formula is with a molecular weight of approximately 344.35 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole and triazole derivatives. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.28 | Induction of apoptosis and cell cycle arrest |
| A549 (Lung) | 0.52 | Inhibition of tubulin polymerization |
| HL-60 (Leukemia) | 1.1 | Disruption of mitochondrial membrane potential |
The IC50 values indicate that the compound exhibits significant cytotoxicity, particularly against breast and lung cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have tested its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 12.5 - 25 |
| Escherichia coli | 15 - 30 |
| Bacillus subtilis | 10 - 20 |
The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
The mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound initiates programmed cell death in cancer cells through mitochondrial pathways.
- Tubulin Inhibition : By binding to tubulin, it disrupts the microtubule dynamics essential for cell division.
- Antibacterial Mechanism : It interferes with bacterial cell wall synthesis and disrupts membrane integrity.
Case Studies
Several case studies have explored the biological activity of similar compounds with structural similarities to this compound:
- Case Study on MCF-7 Cells : A study found that derivatives with similar structures exhibited IC50 values lower than 0.5 µg/mL against MCF-7 cells. These compounds were shown to activate apoptotic pathways effectively.
- Antimicrobial Efficacy in Clinical Isolates : Another study reported that compounds with thiadiazole moieties displayed significant antimicrobial activity against clinical isolates of MRSA with MIC values comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
